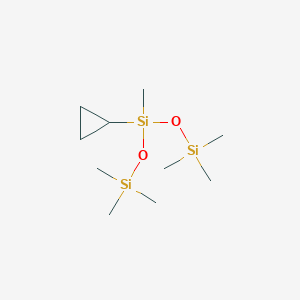
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes a cyclopropyl group and multiple methyl groups attached to a trisiloxane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the hydrosilylation of cyclopropyl-substituted alkenes with heptamethyltrisiloxane. This reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Halogens, nucleophiles; often requires a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various organosilicon derivatives .
Scientific Research Applications
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the development of bio-compatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane exerts its effects involves interactions with various molecular targets. The cyclopropyl group and the trisiloxane backbone play crucial roles in its reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- Octamethyltrisiloxane
- Hexamethyldisiloxane
- Pentamethylcyclopentasiloxane
Uniqueness
3-Cyclopropyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Properties
CAS No. |
90256-73-8 |
|---|---|
Molecular Formula |
C10H26O2Si3 |
Molecular Weight |
262.57 g/mol |
IUPAC Name |
cyclopropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C10H26O2Si3/c1-13(2,3)11-15(7,10-8-9-10)12-14(4,5)6/h10H,8-9H2,1-7H3 |
InChI Key |
QICGPKWXRXUEIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C1CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















